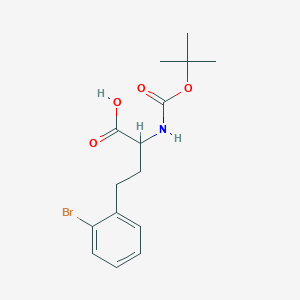
(R)-4-(2-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amino group.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the butanoic acid moiety.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Deprotected Amino Acid: The free amino acid after removal of the Boc group.
Oxidized and Reduced Derivatives: Products resulting from oxidation or reduction of the butanoic acid moiety.
Aplicaciones Científicas De Investigación
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the amino and butanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with a fluorine atom instead of bromine.
4-(2-iodophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Propiedades
Fórmula molecular |
C15H20BrNO4 |
|---|---|
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
GVODDCYCKDMAPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


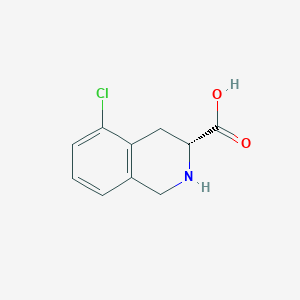
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)

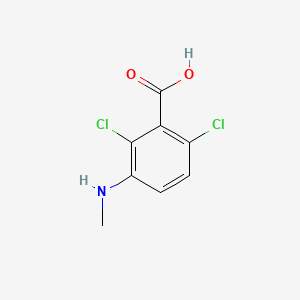

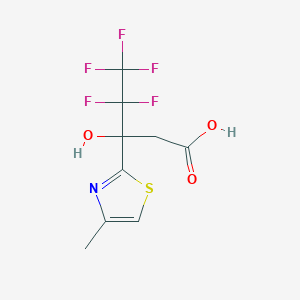
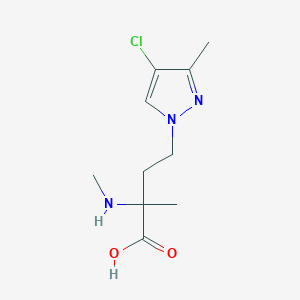
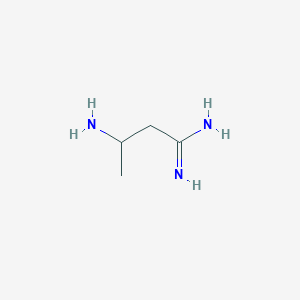


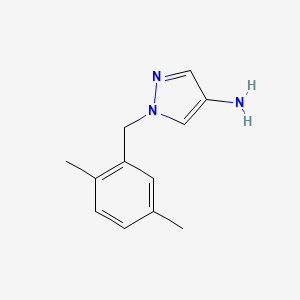
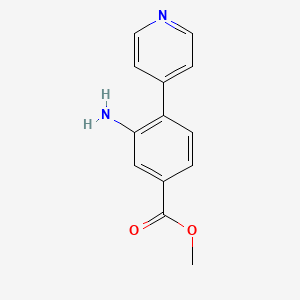
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
